2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
Description
This compound is a heterocyclic hybrid featuring an imidazo[1,2-a]pyrimidine core substituted with bromine at position 3 and methyl groups at positions 5 and 5. A methylthio linker bridges this core to a 5-nitrobenzo[d]thiazole moiety. Such hybrid structures are of interest in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity .
Properties
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2S2/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-25-16-20-11-6-10(22(23)24)3-4-13(11)26-16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOCOPDFPSINLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, which are structurally similar to this compound, have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Mode of Action
Related imidazo[1,2-a]pyridine compounds have been studied for their interaction with targets in the context of tuberculosis treatment.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to have a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
The compound 2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole combines multiple heterocyclic moieties known for their diverse biological activities. Understanding its biological activity is crucial for potential pharmacological applications.
Structural Overview
The compound features an imidazo[1,2-a]pyrimidine core, which is recognized for its medicinal properties, particularly in antimicrobial and anticancer activities. The presence of a thiazole ring and various substituents such as bromine and nitro groups enhances its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazo[1,2-a]pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can demonstrate potent activity against various bacterial strains. In a comparative study, certain thiazole derivatives exhibited twofold higher antibacterial activity than standard antibiotics like ampicillin against Staphylococcus epidermidis .
Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| 5-Acetyl-4-methyl-2-(3-pyridyl)thiazole | Contains pyridine and thiazole | MIC 0.24 μg/mL against Staphylococcus epidermidis |
| This compound | Imidazo[1,2-a]pyrimidine + thiazole | Potentially high due to structural features |
Anticancer Activity
Compounds with imidazo[1,2-a]pyrimidine structures have been explored for anticancer properties. A study highlighted that analogs of imidazo[1,2-a]pyrimidines showed promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The unique combination of bromine and nitro groups in the compound may enhance its efficacy against cancer cells by interfering with cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Many imidazo[1,2-a]pyrimidines act as enzyme inhibitors which can disrupt metabolic pathways in pathogens or cancer cells.
- DNA Intercalation: The planar structure allows for intercalation into DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation: Certain derivatives have been shown to induce oxidative stress in target cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
- Antibacterial Efficacy Study : A series of thiazole derivatives were synthesized and tested against ten bacterial strains. Notably, one derivative exhibited significant antibacterial activity with a minimal inhibitory concentration (MIC) lower than that of standard treatments .
- Anticancer Screening : Compounds related to imidazo[1,2-a]pyrimidines were evaluated against various cancer cell lines. Results indicated that some compounds induced apoptosis and inhibited cell growth effectively .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
a. Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine Derivatives
- 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole ():
- Replaces the pyrimidine ring in the target compound with a pyridine ring.
- Lacks the 7-methyl group, reducing steric hindrance and altering electronic density.
- Molecular weight: ~406.27 g/mol (estimated), slightly lower than the target compound due to the absence of one methyl group.
b. Benzo[d]oxazole vs. Benzo[d]thiazole Derivatives
- 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole ():
- Substitutes the sulfur atom in benzothiazole with oxygen (benzoxazole).
- Molecular formula: C₁₄H₈BrN₅O₃S vs. C₁₅H₁₁BrN₆O₂S₂ for the target compound.
- Reduced molecular mass (406.21 g/mol vs. ~442.3 g/mol for the target), impacting lipophilicity.
Substituent Effects on Reactivity
- Bromine Reactivity :
Key Observations :
- The target compound’s additional methyl groups (5,7-diMe) may improve solubility in nonpolar solvents compared to mono-methylated analogues.
- The nitro group in benzothiazole derivatives correlates with higher melting points and lower solubility in aqueous media compared to benzoxazole counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
